2-(Oxolan-2-yl)acetohydrazide hydrochloride
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Overview
Description
2-(Oxolan-2-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of acetohydrazide, featuring an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)acetohydrazide hydrochloride typically involves the reaction of oxolane-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)acetohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted acetohydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Oxolan-2-yl)acetohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential drug candidate.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-(Oxolan-2-yl)acetohydrazide
- 2-(Oxolan-2-yl)acetohydrazide sulfate
- 2-(Oxolan-2-yl)acetohydrazide nitrate
Uniqueness
2-(Oxolan-2-yl)acetohydrazide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain applications where these properties are critical .
Properties
Molecular Formula |
C6H13ClN2O2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-(oxolan-2-yl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-8-6(9)4-5-2-1-3-10-5;/h5H,1-4,7H2,(H,8,9);1H |
InChI Key |
BOBSOIMUXUHMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(=O)NN.Cl |
Origin of Product |
United States |
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